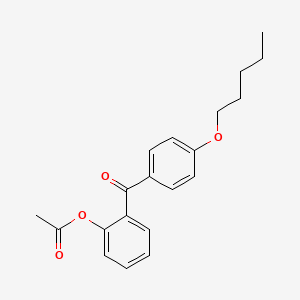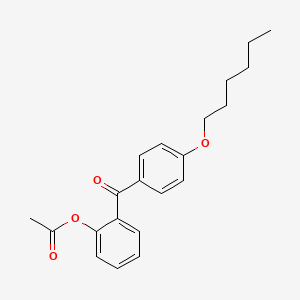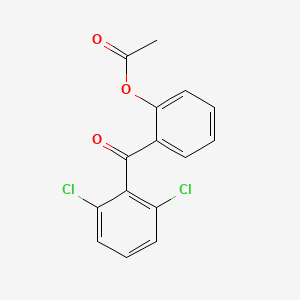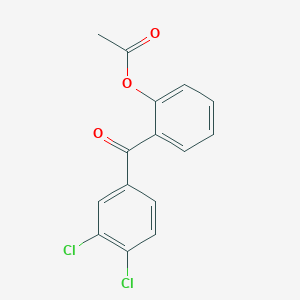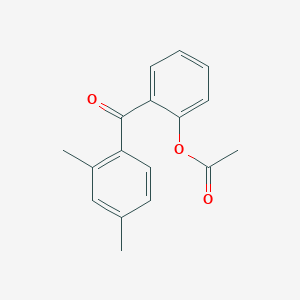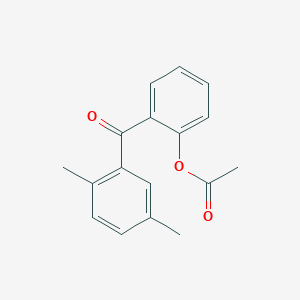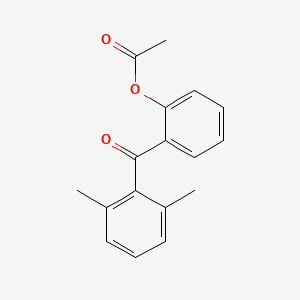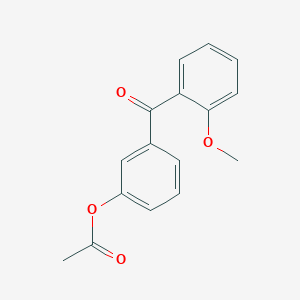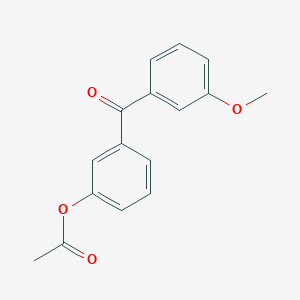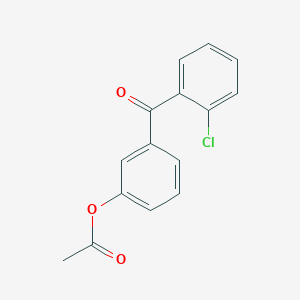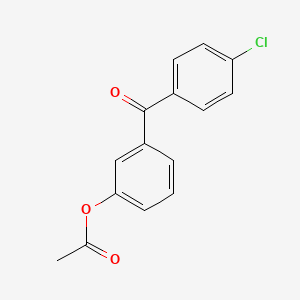
2-Bromo-3'-chlorobenzophenone
概要
説明
2-Bromo-3’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms
科学的研究の応用
2-Bromo-3’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe in studying biological processes involving halogenated aromatic compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Safety and Hazards
将来の方向性
Future research could focus on the synthesis and applications of “2-Bromo-3’-chlorobenzophenone” and similar compounds. For instance, a recent study used 2-bromo-3,3,3-trifluoropropene as a radical acceptor, which could provide insights for future research involving "2-Bromo-3’-chlorobenzophenone" .
生化学分析
Biochemical Properties
2-Bromo-3’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of organic synthesis and pharmaceutical applications. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . These interactions can alter the function of enzymes and proteins, potentially leading to changes in metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Bromo-3’-chlorobenzophenone on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the mitochondrial membrane potential, leading to changes in cellular energy production and apoptosis . Additionally, 2-Bromo-3’-chlorobenzophenone has been observed to modulate the activity of various signaling molecules, thereby impacting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 2-Bromo-3’-chlorobenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to participate in free radical reactions, leading to the formation of reactive intermediates that can modify the function of target proteins . Additionally, 2-Bromo-3’-chlorobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-3’-chlorobenzophenone in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound can undergo various chemical transformations, leading to the formation of degradation products that may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to 2-Bromo-3’-chlorobenzophenone can result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Bromo-3’-chlorobenzophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry. These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
2-Bromo-3’-chlorobenzophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 2-Bromo-3’-chlorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport mechanisms of 2-Bromo-3’-chlorobenzophenone is essential for elucidating its effects on cellular function and for developing targeted therapeutic strategies.
Subcellular Localization
The subcellular localization of 2-Bromo-3’-chlorobenzophenone plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the presence of bromine and chlorine atoms in its structure may influence its interaction with cellular membranes and other subcellular structures, affecting its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common approach involves the bromination and chlorination of benzophenone derivatives. For instance, the bromination of 3-chlorobenzophenone using bromine in the presence of a catalyst such as iron(III) bromide can yield 2-Bromo-3’-chlorobenzophenone .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3’-chlorobenzophenone may involve large-scale bromination and chlorination processes. These processes typically use bromine and chlorine gas, along with appropriate catalysts, to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency .
化学反応の分析
Types of Reactions
2-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzophenones.
Oxidation: Products include benzoic acids or benzophenone derivatives.
Reduction: Products include benzyl alcohols or hydroxybenzophenones.
作用機序
The mechanism of action of 2-Bromo-3’-chlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, affecting their function. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
2-Bromo-3’-chlorobenzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique structure imparts distinct chemical reactivity and biological activity compared to other bromochlorobenzene derivatives .
特性
IUPAC Name |
(2-bromophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHEPVJKLYTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641752 | |
| Record name | (2-Bromophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-30-8 | |
| Record name | (2-Bromophenyl)(3-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



